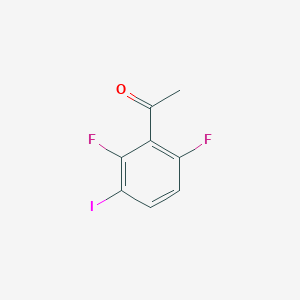
1-(2,6-Difluoro-3-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5F2IO. It is characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, along with an ethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2,6-difluoroacetophenone using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Difluoro-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted phenyl ethanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects .
Comparación Con Compuestos Similares
1-(2,6-Difluorophenyl)ethanone: Lacks the iodine atom, resulting in different reactivity and applications.
1-(3-Iodophenyl)ethanone:
1-(2,6-Dichlorophenyl)ethanone: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness: 1-(2,6-Difluoro-3-iodophenyl)ethanone is unique due to the combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H5F2IO |
|---|---|
Peso molecular |
282.03 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
Clave InChI |
RIFLILBPNCQAAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


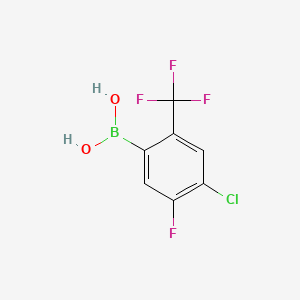
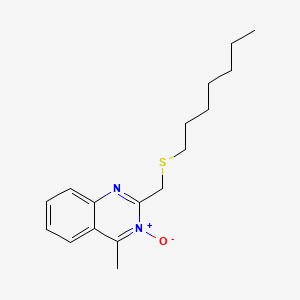

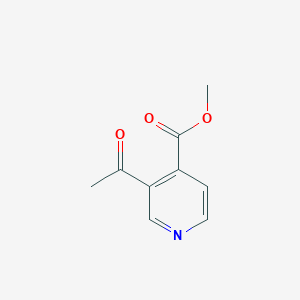
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)

![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
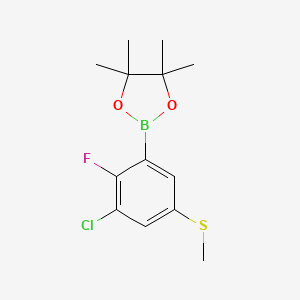
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)


![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
